molecular formula C11H23N3O B14792941 2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide

2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide

Katalognummer: B14792941
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: YQYUNIJMUFIMHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide is a compound with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol This compound is of interest due to its unique structure, which includes an amino group, a methyl group, and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with 1-methylpyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C11H23N3O

Molekulargewicht

213.32 g/mol

IUPAC-Name

2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide

InChI

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-6-9-4-5-14(3)7-9/h8-10H,4-7,12H2,1-3H3,(H,13,15)

InChI-Schlüssel

YQYUNIJMUFIMHF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NCC1CCN(C1)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.